Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate dihydrochloride
Overview
Description
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Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions required for each reaction.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).Scientific Research Applications
Synthesis and Chemical Properties
- A study described the synthesis of 2,3-disubstituted pyrrolidines and piperidines through a procedure based on the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method enables the introduction of different substituents at C-2, such as hydroxy, alkoxy, allyl, alkyl, etc., and leads to the formation of compounds that are precursors of various natural products, including bicyclic systems (Boto, Hernández, de Leon, & Suárez, 2001).
Pharmacological and Biological Studies
- Research on a compound structurally related to Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate dihydrochloride, namely 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), has shown it to be a potential candidate for cognitive disorders treatment. This compound, being a nicotinic acetylcholine receptor ligand, exhibited positive effects in rodent and primate models of cognitive enhancement and anxiolytic activity, with reduced activation of peripheral ganglionic type receptors (Lin et al., 1997).
Photoreactions in Chemical Synthesis
- UV-irradiation studies of related compounds, such as methyl 2-pyridinecarboxylate, in methanol revealed interesting findings in methylation and methoxylation reactions. These reactions demonstrated the potential for creating diverse chemical structures and could be relevant to understanding the behavior of similar compounds under specific conditions (Sugiyama et al., 1981).
Application in Organic Synthesis
- In another study, a compound structurally analogous to Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate dihydrochloride was used in the phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines. This method proved to be efficient and versatile for creating structures with potential applications in medicinal chemistry (Zhu, Lan, & Kwon, 2003).
Safety And Hazards
This would involve studying the compound’s toxicity, environmental impact, and safety precautions needed when handling the compound.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.
properties
IUPAC Name |
methyl (2S,4S)-4-pyridin-3-yloxypyrrolidine-2-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.2ClH/c1-15-11(14)10-5-9(7-13-10)16-8-3-2-4-12-6-8;;/h2-4,6,9-10,13H,5,7H2,1H3;2*1H/t9-,10-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPUYIKAXAULAV-BZDVOYDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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